

# N-(2-Hydroxyethyl)piperazine-d4 molecular structure and conformation

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Compound of Interest

Compound Name: N-(2-Hydroxyethyl)piperazine-d4

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# For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of **N-(2-Hydroxyethyl)piperazine-d4**. This deuterated analog of N-(2-Hydroxyethyl)piperazine is a valuable tool in pharmaceutical research, particularly in metabolic studies. Understanding its three-dimensional structure and conformational dynamics is crucial for elucidating its interactions with biological targets.

### **Molecular Structure**

**N-(2-Hydroxyethyl)piperazine-d4** has the chemical formula C6H10D4N2O. The core of the molecule is a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. A 2-hydroxyethyl group is attached to one of the nitrogen atoms. The "-d4" designation indicates that four hydrogen atoms on the piperazine ring have been replaced by deuterium atoms, typically at the carbon atoms adjacent to the nitrogen without the hydroxyethyl substituent. This isotopic labeling is useful for distinguishing the compound and its metabolites in mass spectrometry-based assays.

General Properties:



Property	Value
Molecular Formula	C6H10D4N2O[1]
Molecular Weight	134.21 g/mol [1]
CAS Number	1160357-16-3[1][2]
Appearance	Solid[1]

While specific crystallographic data for the deuterated compound is not readily available, the structure of the non-deuterated parent compound, N-(2-Hydroxyethyl)piperazine, has been studied. The piperazine ring predominantly adopts a chair conformation, which is the most stable arrangement for six-membered rings.[3]

## **Conformational Analysis**

The conformational landscape of **N-(2-Hydroxyethyl)piperazine-d4** is primarily defined by the puckering of the piperazine ring and the orientation of the N-(2-hydroxyethyl) substituent.

#### 2.1. Piperazine Ring Conformation

The piperazine ring can, in principle, exist in several conformations, including chair, boat, and twist-boat forms.[3][4] However, the chair conformation is energetically the most favorable.[3] The interconversion between the two possible chair forms is a dynamic process. The presence of substituents can influence the rate of this interconversion and the equilibrium between the conformers.

#### 2.2. Substituent Orientation

The N-(2-hydroxyethyl) group can be oriented in either an axial or equatorial position relative to the piperazine ring. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance. Studies on related N-substituted piperazines suggest a preference for the equatorial orientation of the substituent.[5]

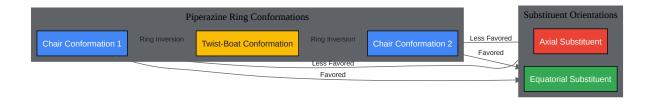
Furthermore, the flexibility of the hydroxyethyl side chain itself adds another layer of conformational complexity. NMR spectroscopic studies on the related N,N'-bis(2-hydroxyethyl)piperazine have indicated the presence of both equatorial-equatorial and



equatorial-axial conformations of the 2-hydroxyethyl side chains with respect to the piperazine ring.[6]

The interplay between the piperazine ring inversion and the rotation around the N-CH2 and CH2-CH2 bonds of the side chain determines the overall conformational preferences of the molecule.

Logical Relationship of Conformational States



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Caption: Conformational landscape of N-(2-Hydroxyethyl)piperazine-d4.

# Experimental Protocols for Structural and Conformational Analysis

The determination of the molecular structure and conformation of molecules like **N-(2-Hydroxyethyl)piperazine-d4** relies on a combination of experimental and computational techniques.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.

- Objective: To determine the preferred conformation of the piperazine ring and the orientation of the N-(2-hydroxyethyl) substituent.
- Methodology:



 Sample Preparation: Dissolve a known quantity of N-(2-Hydroxyethyl)piperazine-d4 in a suitable deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6).

#### Data Acquisition:

- Acquire one-dimensional (1D) <sup>1</sup>H and <sup>13</sup>C NMR spectra to identify the chemical shifts of all non-deuterated protons and carbons.[7][8]
- Perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
- Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) can be used to determine through-space proximities of protons, which is crucial for distinguishing between axial and equatorial orientations of the substituent.

#### Data Analysis:

- Analyze the coupling constants (<sup>3</sup>JHH) from the <sup>1</sup>H NMR spectrum. The magnitude of these couplings can provide information about the dihedral angles and thus the ring conformation.
- The presence and intensity of NOE cross-peaks will indicate the spatial relationship between different parts of the molecule, helping to confirm the chair conformation and the equatorial preference of the side chain.
- Variable temperature NMR studies can be employed to investigate the dynamics of ring inversion.

#### 3.2. X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state.

 Objective: To determine the precise bond lengths, bond angles, and conformation of N-(2-Hydroxyethyl)piperazine-d4 in a crystalline form.



#### · Methodology:

- Crystallization: Grow single crystals of the compound from a suitable solvent or solvent mixture. This can be a trial-and-error process.
- Data Collection: Mount a suitable crystal on a diffractometer and expose it to a beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.
- Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. This initial model is then refined to best fit the experimental data.
- Data Presentation: The results are typically presented as tables of atomic coordinates, bond lengths, bond angles, and torsion angles. A study on a co-crystal of N-(2hydroxyethyl)piperazine confirmed the chair conformation of the piperazine ring in the solid state.[3]

#### 3.3. Computational Modeling

Computational methods, particularly Density Functional Theory (DFT), are used to complement experimental data and to explore the energetics of different conformations.[5]

 Objective: To calculate the relative energies of different possible conformations (e.g., chair with axial vs. equatorial substituent, boat conformations) and to predict structural parameters.

#### Methodology:

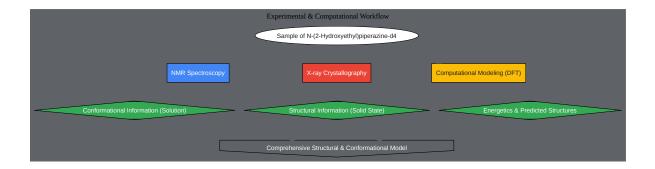
- Structure Generation: Build the 3D structure of N-(2-Hydroxyethyl)piperazine-d4 using molecular modeling software.
- Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.
- Geometry Optimization and Energy Calculation: For each identified conformer, perform a
  geometry optimization and calculate its energy using a suitable level of theory (e.g.,



B3LYP with a 6-31G(d) basis set). Solvent effects can be included using implicit solvent models.[5]

- Frequency Analysis: Perform a frequency calculation to confirm that the optimized structures are true energy minima and to obtain thermodynamic data.
- Data Presentation: The results are presented as the relative energies of the different conformers, allowing for the prediction of the most stable conformation. Calculated bond lengths, angles, and dihedral angles can be compared with experimental data.

Experimental Workflow for Conformational Analysis



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Caption: Integrated workflow for conformational analysis.

# **Quantitative Data**



While a complete set of experimentally determined structural parameters for **N-(2-Hydroxyethyl)piperazine-d4** is not published, the following tables provide representative data for the non-deuterated parent compound and its derivatives based on crystallographic and computational studies of similar molecules.

Table 1: Predicted Bond Lengths (Å)

Bond	Typical Length (Å)
C-C (ring)	1.52 - 1.54
C-N (ring)	1.46 - 1.48
C-C (side chain)	1.51 - 1.53
C-N (side chain)	1.46 - 1.48
C-O	1.42 - 1.44
О-Н	0.96 - 0.98
C-D (ring)	~1.09

Table 2: Predicted Bond Angles (°) and Dihedral Angles (°)



Angle	Typical Value (°)
Bond Angles	
C-N-C (ring)	109 - 112
N-C-C (ring)	110 - 113
C-N-C (side chain)	110 - 114
N-C-C (side chain)	110 - 113
C-C-O	108 - 111
Dihedral Angles	
C-N-C-C (ring)	± 50 - 60 (Chair)
N-C-C-N (ring)	± 50 - 60 (Chair)

Note: These values are typical for saturated heterocyclic systems and may vary slightly for the specific compound.

### Conclusion

The molecular structure of **N-(2-Hydroxyethyl)piperazine-d4** is characterized by a flexible piperazine ring that predominantly adopts a chair conformation. The N-(2-hydroxyethyl) substituent likely prefers an equatorial orientation to minimize steric interactions. A comprehensive understanding of its conformational preferences can be achieved through a combined approach of NMR spectroscopy, X-ray crystallography, and computational modeling. The data and protocols presented in this guide provide a solid foundation for researchers working with this important deuterated compound in the field of drug development and metabolism.

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